molecular formula C16H14ClNO B13700720 2-(3-Chloro-4-methoxyphenyl)-1-methylindole

2-(3-Chloro-4-methoxyphenyl)-1-methylindole

Cat. No.: B13700720
M. Wt: 271.74 g/mol
InChI Key: LWZZSEGPURVLCX-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-1-methylindole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the 3-chloro-4-methoxyphenyl group in the indole structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyphenyl)-1-methylindole typically involves the reaction of 3-chloro-4-methoxyaniline with an appropriate indole precursor under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired indole derivative. The reaction conditions often include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)-1-methylindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-1-methylindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxyacetophenone
  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • (3-Chloro-4-methoxyphenyl)(hydroxy)acetic acid

Uniqueness

2-(3-Chloro-4-methoxyphenyl)-1-methylindole is unique due to its indole core structure combined with the 3-chloro-4-methoxyphenyl group This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds

Biological Activity

2-(3-Chloro-4-methoxyphenyl)-1-methylindole is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole core with a 3-chloro-4-methoxyphenyl substituent, which contributes to its chemical reactivity and potential therapeutic applications. The molecular formula is C16H14ClNOC_{16}H_{14}ClNO, and it has a molecular weight of 271.74 g/mol.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Structure C16H14ClNO\text{Structure }\text{C}_{16}\text{H}_{14}\text{ClNO}

The presence of a chloro group and a methoxy group on the aromatic ring enhances its reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and anticancer properties. These activities are primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways.

The compound may interact with several molecular targets, including:

  • Enzymes involved in inflammatory processes.
  • Receptors associated with cancer cell proliferation.

Preliminary studies suggest that it may inhibit pathways related to inflammation and cancer progression, warranting further investigation into its pharmacokinetics and pharmacodynamics .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-1 and COX-2 activities has been linked to reduced inflammation in various models .

Anticancer Properties

The compound has shown promise as an anticancer agent. It has been tested against several human cancer cell lines, including SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate). Notably, certain derivatives demonstrated IC50 values lower than 5 µM, indicating potent cytotoxicity against these cell lines .

Case Studies and Experimental Data

Study Findings
Inhibition of COX Enzymes Demonstrated significant inhibition of COX-1/COX-2, suggesting potential as an anti-inflammatory agent .
Cytotoxicity Against Cancer Cells IC50 values < 5 µM against ovarian, lung, and prostate cancer cell lines .
Binding Affinity Studies Preliminary data indicate strong binding affinity to target proteins involved in inflammation and cancer progression .

Synthesis Methods

The synthesis of this compound typically employs the Suzuki-Miyaura coupling method, which is a palladium-catalyzed cross-coupling reaction. This method allows for precise modifications of the compound's structure to enhance its biological activity .

Properties

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-1-methylindole

InChI

InChI=1S/C16H14ClNO/c1-18-14-6-4-3-5-11(14)10-15(18)12-7-8-16(19-2)13(17)9-12/h3-10H,1-2H3

InChI Key

LWZZSEGPURVLCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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